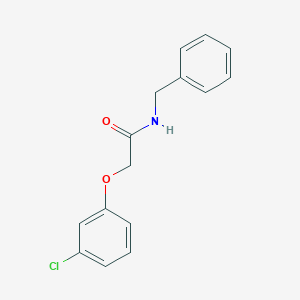![molecular formula C20H19NO5 B3908954 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3908954.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as DMEQ-Tic, is a small molecule that has been studied for its potential as a therapeutic agent. It belongs to a class of compounds known as delta opioid receptor agonists, which have been shown to have analgesic properties.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide exerts its effects through the activation of the delta opioid receptor. The delta opioid receptor is a G protein-coupled receptor that is found in the central nervous system and other tissues. Activation of the delta opioid receptor leads to the inhibition of adenylate cyclase, which decreases the production of cyclic AMP. This, in turn, leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to have potent analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition to its effects on pain and mood, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is its selectivity for the delta opioid receptor, which allows for more specific targeting of this receptor subtype. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, including its potential as an analgesic, antidepressant, and anxiolytic agent. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide and its mechanism of action.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a therapeutic agent for the treatment of pain. Delta opioid receptor agonists have been shown to have analgesic properties, and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to be a potent and selective agonist of the delta opioid receptor. In addition to its potential as an analgesic, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-8-7-13(11-18(17)25-2)9-10-21-19(22)15-12-14-5-3-4-6-16(14)26-20(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEDCQSASLGAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
![1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3908905.png)

![6-[(2,4-dichlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3908916.png)
![butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3908929.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3908935.png)
![N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide](/img/structure/B3908961.png)
![N,N-diethyl-2-[2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B3908963.png)
![8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3908966.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908976.png)